2-(5-amino-3-((4-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(5-amino-3-((4-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-((4-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. Here is a general outline of the synthetic route:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using amines and appropriate leaving groups.
Attachment of the Fluorophenyl and Phenylsulfonyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions or via coupling reactions such as Suzuki or Heck coupling.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, typically through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of nitroso or nitro derivatives and demethylated products, respectively.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles like amines and thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce sulfides or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s pyrazole core and various substituents suggest potential activity as an enzyme inhibitor or receptor ligand. It could be used in studies to explore its effects on biological pathways and its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(5-amino-3-((4-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide would depend on its specific biological target. Generally, compounds with a pyrazole core can act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The fluorophenyl and phenylsulfonyl groups might enhance binding affinity and specificity, while the methoxyphenyl group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(5-amino-3-((4-chlorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(5-amino-3-((4-methylphenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-(5-amino-3-((4-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide can significantly influence its biological activity and chemical properties. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets, making it potentially more effective as a drug candidate compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-(4-fluoroanilino)pyrazol-1-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O4S/c1-34-19-7-5-6-18(14-19)27-21(31)15-30-23(26)22(35(32,33)20-8-3-2-4-9-20)24(29-30)28-17-12-10-16(25)11-13-17/h2-14H,15,26H2,1H3,(H,27,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRWHXFCOAKYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=C(C(=N2)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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